molecular formula C10H9N3O4S2 B11779247 5-(Ethylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole

5-(Ethylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole

Cat. No.: B11779247
M. Wt: 299.3 g/mol
InChI Key: QTUBBGIOJKPNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Ethylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole: is a heterocyclic compound that features a thiadiazole ring substituted with an ethylsulfonyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitrobenzoyl chloride with ethylsulfonyl hydrazine, followed by cyclization to form the thiadiazole ring. The reaction conditions often require the use of solvents such as dichloromethane or toluene and may involve catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-(Ethylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-(Ethylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme activities and interactions. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties, making it a valuable tool in drug discovery.

Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the nitrophenyl and ethylsulfonyl groups can influence the compound’s pharmacokinetic and pharmacodynamic properties.

Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the ethylsulfonyl group can enhance the compound’s solubility and stability.

Comparison with Similar Compounds

  • 5-(Methylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole
  • 5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole
  • 5-(Ethylsulfonyl)-4-(3-aminophenyl)-1,2,3-thiadiazole

Comparison: Compared to similar compounds, 5-(Ethylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole is unique due to the specific positioning of the nitrophenyl group and the ethylsulfonyl group. This unique structure can influence its reactivity and the types of reactions it undergoes. Additionally, the presence of the nitro group can impart distinct electronic properties, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C10H9N3O4S2

Molecular Weight

299.3 g/mol

IUPAC Name

5-ethylsulfonyl-4-(3-nitrophenyl)thiadiazole

InChI

InChI=1S/C10H9N3O4S2/c1-2-19(16,17)10-9(11-12-18-10)7-4-3-5-8(6-7)13(14)15/h3-6H,2H2,1H3

InChI Key

QTUBBGIOJKPNKX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(N=NS1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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